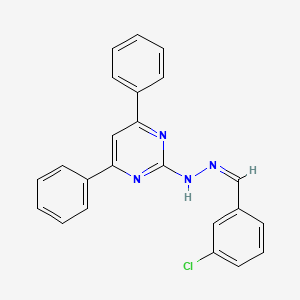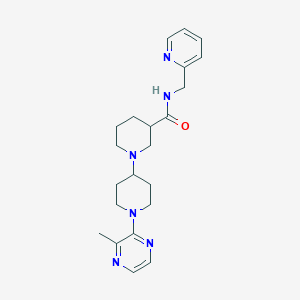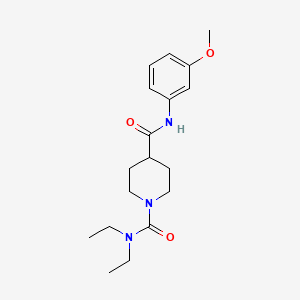
3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, also known as CDPH, is a chemical compound that has been extensively studied for its potential use in scientific research. CDPH is a hydrazone derivative that is synthesized from 3-chlorobenzaldehyde and 4,6-diphenyl-2-pyrimidinylhydrazine. This compound has been shown to have a range of biological activities, including antitumor, antioxidant, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of several key enzymes, including topoisomerase II and telomerase. In addition, this compound has been shown to modulate the expression of several key genes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including antitumor, antioxidant, and anti-inflammatory effects. This compound has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have potent antioxidant and anti-inflammatory effects, which may make it useful for the treatment of a range of diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is its broad range of biological activities, which make it a potentially useful compound for the treatment of a range of diseases and conditions. In addition, this compound is relatively easy to synthesize, which makes it readily available for use in scientific research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Another area of interest is the further characterization of the mechanism of action of this compound, which could provide insights into its potential uses in the treatment of cancer and other diseases. Finally, there is a need for further studies on the safety and toxicity of this compound, particularly in animal models, in order to evaluate its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is a relatively straightforward process that involves the reaction of 3-chlorobenzaldehyde with 4,6-diphenyl-2-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. The synthesis of this compound has been extensively studied, and several different methods have been developed for its preparation.
Wissenschaftliche Forschungsanwendungen
3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biological activities, including antitumor, antioxidant, and anti-inflammatory effects. In particular, this compound has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have potent antioxidant and anti-inflammatory effects, which may make it useful for the treatment of a range of diseases and conditions.
Eigenschaften
IUPAC Name |
N-[(Z)-(3-chlorophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4/c24-20-13-7-8-17(14-20)16-25-28-23-26-21(18-9-3-1-4-10-18)15-22(27-23)19-11-5-2-6-12-19/h1-16H,(H,26,27,28)/b25-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVLDHSRNKXIRW-XYGWBWBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine](/img/structure/B5403640.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5403652.png)
![(2R*,3R*)-3-amino-1'-[(2-ethoxy-3-pyridinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5403656.png)

![3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7-[(5-methyl-2-thienyl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5403701.png)
![4-pyrrolidin-1-yl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5403706.png)

![N-(2-methoxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5403718.png)
![N-ethyl-N-[(3S*,4R*)-4-hydroxytetrahydrofuran-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5403722.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile](/img/structure/B5403740.png)
![2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5403745.png)
![5-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B5403752.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5403756.png)